6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile
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Overview
Description
6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile is a quinoline derivative with the molecular formula C11H6BrClN2. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 7-methylquinoline-3-carbonitrile. The reaction conditions often include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Chlorination: Using chlorine gas or thionyl chloride in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying biological pathways and interactions due to its fluorescent properties.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA. The molecular targets and pathways involved can vary, but common targets include:
Enzymes: Inhibition of enzymes like kinases or proteases.
DNA Intercalation: Binding to DNA and interfering with replication or transcription processes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloro-6-methylquinoline
- 4-Amino-7-bromo-6-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
Uniqueness
6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored activities.
Biological Activity
6-Bromo-4-chloro-7-methylquinoline-3-carbonitrile is a heteroaromatic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of bromine, chlorine, and a cyano group on the quinoline ring, contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : C10H6BrClN2
- Molecular Weight : 267.51 g/mol
- CAS Number : 936497-85-7
The compound's structure allows for various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily focusing on its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC of 50 µM against Escherichia coli and Streptococcus agalactiae, indicating moderate antibacterial efficacy .
Bacterial Strain | MIC (µM) |
---|---|
Escherichia coli | 50 |
Streptococcus agalactiae | 75 |
This activity suggests that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that:
- The compound can modulate cell signaling pathways involved in cancer progression.
- It exhibited cytotoxic effects against various cancer cell lines with varying degrees of potency .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes crucial for bacterial survival and cancer cell proliferation.
- Receptor Modulation : It may alter receptor activities that are pivotal in cellular signaling pathways, impacting processes such as apoptosis and cell division.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antibacterial Efficacy Against Gram-positive Bacteria : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and other Gram-positive strains .
- Cytotoxicity in Cancer Cells : Research indicated that this compound could induce apoptosis in cancer cells through the activation of specific pathways linked to cell death .
Properties
IUPAC Name |
6-bromo-4-chloro-7-methylquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c1-6-2-10-8(3-9(6)12)11(13)7(4-14)5-15-10/h2-3,5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBYOKLAJIMANM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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